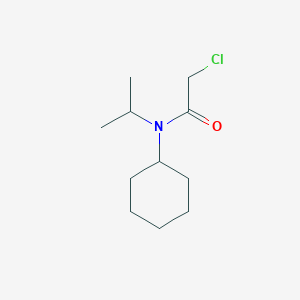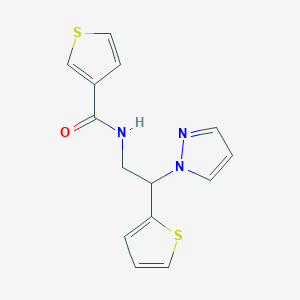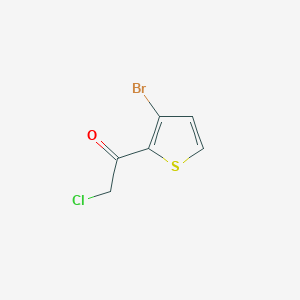
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one is an organic compound that features a thiophene ring substituted with a bromine atom at the 3-position and a chloroethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one typically involves the bromination of thiophene followed by acylation. One common method involves the reaction of 3-bromothiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The bromine atom on the thiophene ring can participate in electrophilic aromatic substitution reactions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted thiophene derivatives.
Electrophilic substitution: Brominated or nitrated thiophene derivatives.
Reduction: 1-(3-Bromothiophen-2-yl)-2-chloroethanol.
Scientific Research Applications
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Material Science: Thiophene derivatives are explored for their electronic properties, making them useful in the development of organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the bromine and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the chloroethanone group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloroacetylthiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Thiophene-2-carbaldehyde: Contains an aldehyde group instead of a chloroethanone group, affecting its chemical behavior.
Uniqueness
1-(3-Bromothiophen-2-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chloroethanone groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIMZDKCWUCNCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

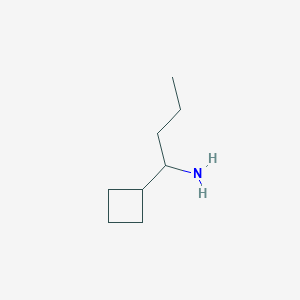

![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)
![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)
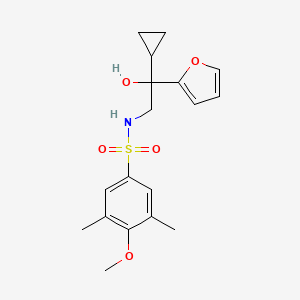
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2577780.png)
![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
